5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with chloro and trifluoromethyl groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable hydroxybenzamide precursor under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction parameters, is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For instance, it has been shown to interact with opioid receptors, leading to analgesic effects . The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of various derivatives.
Fluazinam: A related compound used as a fungicide with similar structural motifs.
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Another benzamide derivative with comparable properties.
Uniqueness
5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide stands out due to its specific combination of chloro and trifluoromethyl groups, which impart unique chemical and biological properties
Properties
CAS No. |
900-36-7 |
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Molecular Formula |
C14H8Cl2F3NO2 |
Molecular Weight |
350.1 g/mol |
IUPAC Name |
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2F3NO2/c15-7-1-4-12(21)9(5-7)13(22)20-8-2-3-11(16)10(6-8)14(17,18)19/h1-6,21H,(H,20,22) |
InChI Key |
JNCUABMBRCMFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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